2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation to introduce the ethyl and methyl substituents.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine under basic conditions.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby modulating cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-methyl-2-pyrimidinyl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(6-ethyl-2-pyrimidinyl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-15-11-17(21-13(2)20-15)23-8-6-22(7-9-23)16-10-14(12-18)4-5-19-16/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKUJRFCPSODRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.